molecular formula C15H16O5 B4081164 methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate

methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate

Cat. No. B4081164
M. Wt: 276.28 g/mol
InChI Key: ZFSPWDOWSHDSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate, also known as MDOP, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The exact mechanism of action of methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells. This compound has also been shown to chelate metal ions, which may contribute to its fluorescent properties and potential use as a metal ion sensor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in lipopolysaccharide-stimulated macrophages. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various cell types. In addition, this compound has been reported to induce apoptosis in cancer cells, such as human breast cancer cells and human leukemia cells.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It can be easily modified to introduce various functional groups for the synthesis of coumarin-based materials. However, this compound also has some limitations, including its low solubility in water and some organic solvents, which may affect its biological activity and potential applications.

Future Directions

There are several future directions for the research on methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate. One direction is the investigation of its potential use as a metal ion sensor for the detection of various metal ions in biological and environmental samples. Another direction is the development of this compound-based materials for various applications, such as drug delivery, imaging, and sensing. Furthermore, the exploration of the structure-activity relationship of this compound and its derivatives may provide insights into the design of more potent and selective compounds for various biological targets.

Scientific Research Applications

Methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron. In addition, this compound has been used as a building block for the synthesis of various coumarin-based materials, such as polymers and nanoparticles.

properties

IUPAC Name

methyl 2-(4,7-dimethyl-2-oxochromen-5-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8-5-11(19-10(3)15(17)18-4)14-9(2)7-13(16)20-12(14)6-8/h5-7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSPWDOWSHDSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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